Rau-azpc
CAS No.: 108206-16-2
VCID: VC0010113
Molecular Formula: C26H27IN6O2
Molecular Weight: 580.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Rau-AZPC, also known as 125I-rau-AZPC or 17 alpha-hydroxy-20 alpha-yohimban-16 beta-(N-4-azido-3-[125I] iodophenyl) carboxamide, is a photolabile arylazide derivative developed as a molecular probe for biochemical and structural characterization of alpha 2-adrenergic receptors . It is derived from rauwolscine, a selective alpha 2-adrenergic receptor antagonist . Researchers synthesize Rau-AZPC through radioiodination of rau-AMPC, another rauwolscine derivative . This compound binds with high affinity to rat kidney alpha 2-adrenergic receptors, making it useful in receptor studies . Studies have shown that 125I-rau-AZPC photolabels a major peptide (Mr = 62,000) in partially purified receptor preparations from porcine brain . Adrenergic agonists and antagonists inhibit the labeling of this peptide, with a rank order of potency consistent with an alpha 2-adrenergic receptor binding site . Rau-AZPC is similar to other arylamine carboxamide derivatives that have been investigated as potential molecular probes . These compounds differ in the number of carbon atoms separating the reactive phenyl moiety from the fused ring structure of rauwolscine carboxylate . One such compound, rauwolscine 4-aminophenyl carboxamide (rau-AMPC), exhibits the highest affinity (Kd = 2.3 +/- 0.2 nM) for rat kidney membranes when the carbon spacer arm is zero . |
---|---|
CAS No. | 108206-16-2 |
Product Name | Rau-azpc |
Molecular Formula | C26H27IN6O2 |
Molecular Weight | 580.4 g/mol |
IUPAC Name | (1S,15S,18S,19S,20S)-N-(4-azido-3-(125I)iodanylphenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
Standard InChI | InChI=1S/C26H27IN6O2/c27-19-11-15(6-7-21(19)31-32-28)29-26(35)24-18-12-22-25-17(16-3-1-2-4-20(16)30-25)9-10-33(22)13-14(18)5-8-23(24)34/h1-4,6-7,11,14,18,22-24,30,34H,5,8-10,12-13H2,(H,29,35)/t14-,18+,22+,23+,24+/m1/s1/i27-2 |
Standard InChIKey | OIJUJHQUYGBPNM-NCNAYSDWSA-N |
SMILES | C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Canonical SMILES | C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Synonyms | 17-hydroxy-20-yohimban-16-(N-(4-azido-3-iodo)phenyl)carboxamide Rau-AZPC |
PubChem Compound | 3037798 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume